molecular formula C20H17N3O3S2 B2681999 N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1115871-89-0

N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No. B2681999
CAS RN: 1115871-89-0
M. Wt: 411.49
InChI Key: XGSQNLZXBLTIRV-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Antibacterial Activity

N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide and its derivatives are synthesized through various chemical reactions that yield compounds with potential antibacterial properties. A study highlighted the synthesis of thiophene-2-carboxamide derivatives through reactions involving ammonia, benzaldehyde, formic acid, phenylisothiocyanate, cyclohexanone, cyclopentanone, ethylchloroformate, and carbon disulfide. These compounds were evaluated for their antibiotic and antibacterial activities against Gram-positive and Gram-negative bacteria, suggesting their application in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Immunomodulatory Properties

Another research avenue involves the synthesis of novel compounds with immunosuppressive activities. For instance, a study demonstrated the synthesis of phenylheteroarylbutenamides and phenylbutenamides, utilizing thiophene-2-carboxylic acid as a precursor. These compounds displayed immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes, indicating their potential use in modulating immune responses (Axton et al., 1992).

Antimicrobial and Antibacterial Applications

Thiophene-2-carboxamide derivatives have been explored for their antimicrobial and antibacterial efficacy. A study on the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides revealed potential antibacterial activity against B. subtilis and antifungal activity against A. niger. This suggests the role of these compounds in developing treatments for bacterial and fungal infections (Sowmya et al., 2018).

Synthesis of Aromatic–Aliphatic Polyamides

The compound and its structural analogs are utilized in the synthesis of new monomers and polymers with unique properties. Research into the synthesis and characterization of aromatic–aliphatic polyamides using thiophene-based monomers has shown that these polyamides possess high thermal stability and are soluble in polar aprotic solvents, making them suitable for various industrial applications (Ubale et al., 2001).

Development of Schiff Bases for Antimicrobial Activity

The versatility of thiophene-2-carboxamide compounds is further demonstrated in the synthesis of Schiff bases with antimicrobial properties. A study involving the preparation of Schiff bases from 2-amino-4-(4-acetamido phenyl) thiophene-3-carboxamide and various aryl aldehydes resulted in compounds that were screened for antimicrobial activity, highlighting the potential of these derivatives in antimicrobial research (Arora et al., 2012).

properties

IUPAC Name

N-(3-cyanophenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-6-8-17(9-7-14)28(25,26)23(2)18-10-11-27-19(18)20(24)22-16-5-3-4-15(12-16)13-21/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSQNLZXBLTIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

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